molecular formula C4H3Cl2N3 B8037550 4,6-Dichloropyridazin-3-amine CAS No. 1161847-28-4

4,6-Dichloropyridazin-3-amine

Cat. No.: B8037550
CAS No.: 1161847-28-4
M. Wt: 163.99 g/mol
InChI Key: KHWQTMSISRCANV-UHFFFAOYSA-N
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Description

4,6-Dichloropyridazin-3-amine is a chemical compound with the molecular formula C4H3Cl2N3. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and an amine group at the 3rd position on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloropyridazin-3-amine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction typically takes place in ethanol at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazin-3-amines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridazinone derivatives.

    Reduction Products: Reduction can yield different amine derivatives.

Scientific Research Applications

4,6-Dichloropyridazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying enzyme inhibition and other biochemical processes

Mechanism of Action

The mechanism of action of 4,6-Dichloropyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary based on the derivative and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4,6-dichloropyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWQTMSISRCANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161847-28-4
Record name 4,6-dichloropyridazin-3-amine
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